molecular formula C11H9ClFN B11719721 1-(3-Chloro-4-fluorophenyl)cyclobutanecarbonitrile

1-(3-Chloro-4-fluorophenyl)cyclobutanecarbonitrile

Cat. No.: B11719721
M. Wt: 209.65 g/mol
InChI Key: OPQRRLSYKRTTGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 1-(3-Chloro-4-fluorophenyl)cyclobutanecarbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Chloro-4-fluorophenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)cyclobutanecarbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and the biological system being studied. Generally, the compound can interact with enzymes, receptors, or other proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

1-(3-Chloro-4-fluorophenyl)cyclobutanecarbonitrile can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H9ClFN

Molecular Weight

209.65 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C11H9ClFN/c12-9-6-8(2-3-10(9)13)11(7-14)4-1-5-11/h2-3,6H,1,4-5H2

InChI Key

OPQRRLSYKRTTGO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)C2=CC(=C(C=C2)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.